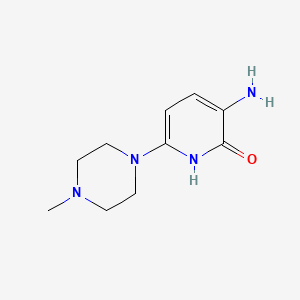
3-Amino-propanephosphonous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-propanephosphonous, also known as 3-aminopropylphosphonic acid, is an organic compound with the molecular formula C3H10NO3P. It is a phosphonic acid derivative where the hydrogen attached to the phosphorus atom is substituted by a 3-aminopropyl group. This compound is known for its role as a partial agonist of GABA B receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-propanephosphonous typically involves the reaction of 3-aminopropylamine with phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of phosphorous acid and 3-aminopropylamine in a solvent such as water or ethanol, followed by heating the mixture to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-propanephosphonous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted amino compounds. These products have various applications in different fields .
Wissenschaftliche Forschungsanwendungen
3-Amino-propanephosphonous has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Amino-propanephosphonous involves its interaction with GABA B receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to various physiological effects. The compound also influences the secretion of basal prolactin, which is important for various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethylphosphonic acid: Another phosphonic acid derivative with similar properties.
(Aminomethyl)phosphonic acid: A related compound with a different amino group position.
4-Aminobutylphosphonic acid: A longer-chain analogue with similar chemical properties.
Uniqueness
3-Amino-propanephosphonous is unique due to its specific interaction with GABA B receptors and its role in modulating basal prolactin secretion. Its structure allows for specific binding and activity that is distinct from other similar compounds .
Eigenschaften
Molekularformel |
C3H10NO2P |
|---|---|
Molekulargewicht |
123.09 g/mol |
IUPAC-Name |
3-aminopropylphosphonous acid |
InChI |
InChI=1S/C3H10NO2P/c4-2-1-3-7(5)6/h5-6H,1-4H2 |
InChI-Schlüssel |
SOEYCMDWHXVTQC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)CP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(4-bromonaphthalen-1-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B8360639.png)

![[1,2,3]Thiadiazolo[4,5-h]isoquinoline](/img/structure/B8360646.png)
![N-methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine](/img/structure/B8360668.png)
![{2-[(4-Chloro-3-methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B8360673.png)


